Magnesium niobium oxide

Description

Properties

IUPAC Name |

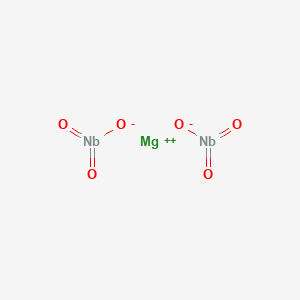

magnesium;oxido(dioxo)niobium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Nb.6O/q+2;;;;;;;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCEZDMXAOQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgNb2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of MgNb₂O₆ (Columbite-Type Structure)

MgNb₂O₆, a columbite-type oxide, is synthesized via high-temperature solid-state reactions between magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) under oxidizing conditions. Stoichiometric mixtures of MgO and Nb₂O₅ are homogenized and calcined at temperatures between 1,073 K and 1,473 K for 24 hours. In-situ X-ray diffraction (XRD) studies reveal a single-step reaction mechanism above 1,123 K, with a heat of formation (ΔH) of 93 kJ/mol. The reaction proceeds as:

Phase purity exceeding 97% is achieved at 1,473 K, with residual unreacted Nb₂O₅ attributed to kinetic barriers in oxide diffusion. Rietveld refinement of XRD data confirms orthorhombic symmetry (space group Pbcn) and lattice parameters a = 14.19 Å, b = 5.76 Å, and c = 5.03 Å.

Synthesis of Mg₄Nb₂O₉ (Corundum-Type Structure)

Mg₄Nb₂O₉ adopts a corundum-like structure and forms through a two-step mechanism. Initial calcination of MgO and Nb₂O₅ at 1,073 K yields MgNb₂O₆ intermediates, which subsequently react with excess MgO at 1,473 K:

This process requires precise stoichiometric control (Mg:Nb = 2:1) to avoid secondary phases such as MgO or Nb₂O₅. Differential scanning calorimetry (DSC) measurements indicate a higher ΔH of 140 kJ/mol compared to MgNb₂O₆, reflecting the multi-step reaction pathway. The final product exhibits trigonal symmetry (space group R$\overline{3}$) with lattice parameters a = 5.12 Å and c = 13.89 Å.

Synthesis of Mg₃Nb₆O₁₁ (Reduced Ternary Oxide)

Mg₃Nb₆O₁₁, a reduced ternary oxide, necessitates synthesis under reducing conditions. Metallic niobium (Nb) is introduced as a precursor alongside MgO and Nb₂O₅ in evacuated quartz ampoules. Calcination at 1,273 K for 24 hours facilitates oxygen depletion, promoting the formation of NbO and NbO₂ intermediates prior to Mg₃Nb₆O₁₁ crystallization. The reaction pathway involves:

This method yields 95% phase purity, with a ΔH of 190 kJ/mol attributed to the complexity of Nb redox dynamics. Structural analysis confirms a monoclinic lattice (C2/m space group) with a = 12.34 Å, b = 3.82 Å, and c = 6.71 Å.

Influence of Synthesis Parameters on Phase Formation

Temperature and Atmosphere Control

The crystallization of Mg–Nb–O compounds is highly sensitive to temperature and atmospheric conditions:

| Compound | Optimal Temperature (K) | Atmosphere | Phase Purity (%) |

|---|---|---|---|

| MgNb₂O₆ | 1,473 | Oxidizing | 97 |

| Mg₄Nb₂O₉ | 1,473 | Oxidizing | 95 |

| Mg₃Nb₆O₁₁ | 1,273 | Reducing | 95 |

Mg₃Nb₆O₁₁ synthesis fails above 1,273 K due to Nb sublimation, while insufficient temperatures (<1,073 K) result in amorphous intermediates. In reducing environments, metallic Nb acts as an oxygen scavenger, stabilizing lower oxidation states of Nb.

Precursor Stoichiometry and Mixing

Deviations from stoichiometric ratios promote secondary phases. For example, excess MgO in Mg₄Nb₂O₉ synthesis leads to residual MgNb₂O₆, while Nb-rich mixtures favor NbO₂ impurities. Ball milling precursors for 2–4 hours enhances homogeneity, reducing calcination times by 30%.

Advanced Characterization Techniques

In-Situ XRD for Reaction Kinetics

In-situ XRD at 1,173 K reveals distinct crystallization pathways:

Thermal Analysis (DSC)

DSC profiles correlate with reaction complexity:

"The synthesis of Mg₃Nb₆O₁₁ underscores the critical role of metallic Nb in modulating oxygen stoichiometry, offering a template for designing other reduced ternary oxides."

Chemical Reactions Analysis

Catalytic Activities in Hydrogen Absorption/Desorption Reactions

Niobium oxides, including magnesium niobium oxides, exhibit catalytic activities in various reactions, particularly in hydrogen absorption and desorption processes .

2.1. Catalytic Effects of Nb2O5

Various niobium(V) oxides () synthesized through hydrothermal and heat treatment processes have been characterized for their structural properties and catalytic activities in the hydrogen absorption/desorption reactions of magnesium . When dispersed on magnesium hydride (), these oxides improve the reaction kinetics . The catalytic activities for hydrogen desorption are comparable, but the hydrogen absorption rates vary significantly depending on the synthesized . This difference is related to the structural stability of , which influences the formation of a catalytically active state through the reduction of during ball-milling .

2.2. Factors Affecting Catalytic Activity

The structural stability and particle size of the initial are important factors affecting the formation of catalytically active states of for the hydrogen absorption/desorption reactions of . A highly crystalline pyrochlore structure with low specific surface area exhibits the highest catalytic effect, suggesting that pyrochlore is a metastable phase. The amount of hydrogen absorbed increases with a decrease in the stability of the Nb oxides .

Magnesium Reduction of Niobium Oxide

Magnesium can be used to reduce niobium oxides to produce metallic niobium . The reduction reaction typically occurs at high temperatures. For example, the reduction of with magnesium gas can be represented as :

The change in Gibbs free energy () for this reaction in the range of 1073–1223 K is significantly negative, indicating a thermodynamically favorable reaction :

3.1. Process Conditions

The reduction reaction is often performed under controlled atmospheric conditions to prevent contamination and ensure efficient reduction . For the reduction of pure niobium oxide powder by magnesium gas, the reaction is conducted at temperatures between 1073 K and 1223 K . An excess of magnesium is used to ensure sufficient reduction. The process involves multiple cycles of vacuum and argon treatments to maintain a controlled environment. The resulting product contains niobium and magnesium oxide (MgO), which is then removed by acid leaching to obtain pure metallic niobium .

Scientific Research Applications

Catalytic Applications

Hydrogen Storage Enhancement

Magnesium is a promising material for hydrogen storage; however, its kinetics for hydrogen absorption and desorption are sluggish. Research has shown that niobium oxides can significantly enhance these kinetics. Specifically, amorphous niobium oxide exhibits superior catalytic activity compared to crystalline forms. A study demonstrated that amorphous niobium pentoxide (Nb2O5) synthesized through spray pyrolysis effectively lowered the hydrogen desorption temperature of magnesium hydride (MgH2) and improved the absorption rate significantly .

Table 1: Catalytic Activity of Different Nb2O5 Forms

| Nb2O5 Form | Synthesis Method | Hydrogen Desorption Temperature (°C) | Absorption Rate Improvement |

|---|---|---|---|

| Amorphous | Spray Pyrolysis | Lower than crystalline forms | Significant |

| Crystalline | Calcination | Higher than amorphous | Moderate |

Material Reduction Processes

Production of Metallic Niobium

Magnesium niobium oxide is also utilized in the reduction of niobium pentoxide (Nb2O5) to produce metallic niobium. This process involves magnesium gas reduction under controlled temperatures, which optimizes the purity of the resulting niobium powder. A study found that reducing Nb2O5 with magnesium at temperatures ranging from 1073 K to 1223 K resulted in metallic niobium with minimal oxygen content, crucial for industrial applications .

Table 2: Reduction Conditions for Niobium Production

| Temperature (K) | Reduction Time (h) | Oxygen Content (wt.%) |

|---|---|---|

| 1073 | 20 | 23.2 |

| 1173 | 60 | 0.41 |

| 1223 | 80 | 5.2 |

Biomedical Applications

Biocompatibility and Corrosion Resistance

In the biomedical field, magnesium alloys treated with this compound coatings have shown enhanced corrosion resistance and biocompatibility, making them suitable for temporary implants. Research indicates that micro-arc oxidation treatment improves the corrosion potential of magnesium materials while maintaining their mechanical properties . The oxide layers formed provide a protective barrier that reduces degradation rates in physiological environments.

Case Study: MAO-Treated Magnesium Implants

A study evaluated the performance of MAO-treated magnesium implants in simulated body fluids. The results indicated that these implants exhibited reduced corrosion rates and promoted new bone formation during in vivo degradation tests, highlighting their potential for orthopedic applications .

Mechanism of Action

The mechanism by which magnesium niobium oxide exerts its effects is primarily related to its structural and electronic properties. The compound’s unique crystal structure allows for efficient charge transfer and ion diffusion, making it suitable for applications in electronics and energy storage. The molecular targets and pathways involved include the interaction of magnesium and niobium atoms with oxygen, leading to the formation of stable oxide structures.

Comparison with Similar Compounds

- Magnesium niobate (MgNb2O6)

- Magnesium niobium oxide (Mg4Nb2O9)

- This compound (Mg3Nb6O11)

Comparison: this compound is unique due to its specific combination of magnesium and niobium in an oxide form, which imparts distinct electrical and thermal properties. Compared to other similar compounds, this compound exhibits higher stability and better performance in high-temperature applications .

Biological Activity

Magnesium niobium oxide (MgNb2O6) is a compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores its bioactivity, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings.

Overview of this compound

This compound is a ceramic material that combines magnesium and niobium oxides. Its unique structural properties make it suitable for various applications, including catalysis and biomedicine. Recent studies have indicated that this compound may exhibit significant biological activities, which are essential for its potential use in medical applications.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Research has demonstrated that this compound exhibits considerable antioxidant activity. For instance, bioinspired magnesium oxide nanoparticles synthesized using natural extracts showed an IC50 value of 69.03 μg/mL for free radical scavenging activity . This suggests that this compound could be effective in mitigating oxidative damage in biological systems.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, bioinspired magnesium oxide nanoparticles demonstrated high selectivity towards liver hepatic cancer cells, with an IC50 value of 94.85 μg/mL . This selectivity indicates the compound's potential as a targeted therapeutic agent, minimizing damage to healthy cells while effectively targeting cancerous cells.

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Studies have shown that bioinspired magnesium oxide nanoparticles exhibit comparable effectiveness against both Gram-positive and Gram-negative bacterial strains . This broad-spectrum antibacterial activity positions this compound as a promising candidate for developing antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. This compound has demonstrated significant anti-inflammatory effects, with an IC50 value of 6.66 μg/mL for denaturation inhibition . This potent anti-inflammatory action could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Bioinspired Synthesis : A study highlighted the synthesis of magnesium oxide nanoparticles using neem extract, which enhanced their bioactive properties compared to chemically synthesized counterparts .

- Catalytic Properties : Research on niobium oxides indicates that they significantly enhance the hydrogen desorption/absorption kinetics of magnesium, which could be relevant in developing energy storage solutions .

Q & A

Q. What experimental methodologies are employed to synthesize magnesium niobium oxide compounds, and how are stoichiometric ratios controlled?

Magnesium niobium oxides (e.g., Mg₄Nb₂O₉) are typically synthesized via solid-state reactions or magnesium-thermal reduction. In magnesium-thermal reduction, Mg vapor reacts with niobium pentoxide (Nb₂O₅) or complex oxide precursors (e.g., Mg₄Ta₂O₉ analogs) at elevated temperatures (~900–1100°C). The stoichiometry is controlled by adjusting the molar ratios of Mg to Nb₂O₅ and optimizing reaction duration to minimize residual MgO . For layered nanostructures, ion beam sputtering of Mg and Nb-O targets allows precise control of bilayer thickness (e.g., (Mg/NbO)₈₂ multilayers with 2.2–6.2 nm layers) .

Q. How can X-ray diffraction (XRD) and Raman spectroscopy distinguish between crystalline and amorphous phases in this compound systems?

XRD identifies crystalline phases (e.g., orthorhombic CoNb₂O₆ vs. trigonal Co₄Nb₂O₉) via Bragg peak positions, while amorphous phases lack sharp peaks. Raman spectroscopy complements XRD by detecting vibrational modes of Nb-O bonds (e.g., peaks at 870 cm⁻¹ for CoNb₂O₆ and 780 cm⁻¹ for Nb₂O₅). Shifts in Raman peaks (e.g., to higher frequencies in Mg-doped samples) indicate lattice distortions due to dopant incorporation .

Q. What are common sources of error in determining the empirical formula of this compound, and how can they be mitigated?

Errors arise from incomplete oxidation/reduction, hygroscopic byproducts, or unreacted precursors. Gravimetric analysis combined with inductively coupled plasma mass spectrometry (ICP-MS) improves accuracy. For example, residual MgO in reduction-derived powders can be quantified via acid leaching and ICP-MS to correct stoichiometric calculations .

Advanced Research Questions

Q. How do niobium oxide catalysts enhance hydrogen absorption/desorption kinetics in magnesium-based composites, and what characterization techniques validate their efficacy?

Nb₂O₅ and doped variants (e.g., V-doped NbOₓ) act as catalysts by reducing activation energy for H₂ dissociation. Electrochemical impedance spectroscopy (EIS) and pressure-composition-temperature (PCT) measurements quantify kinetics. For instance, Nb-25Ta alloy powders show 2× higher H₂ storage capacity than pure Nb due to optimized oxide layer growth (2.4 nm/V) and reduced oxygen vacancy concentrations .

Q. What advanced deposition techniques enable the fabrication of magnesium/niobium oxide multilayer thin films with tailored electrical properties?

Ion beam sputtering with rotating substrates allows sequential deposition of Mg and Nb-O layers. Small-angle X-ray reflectometry (SAXR) confirms layer thickness uniformity, while XRD detects crystallinity (textured Mg layers vs. amorphous NbO). Electrical percolation transitions occur at critical bilayer thicknesses (~4 nm), enabling tunable resistivity .

Q. How do contradictory structural data (e.g., XRD vs. Raman) in doped this compound systems arise, and how should researchers resolve them?

Discrepancies may stem from localized phase segregation or dopant clustering. Cross-sectional transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution. For example, Mg-doped CoNb₂O₆ may show Raman shifts without XRD phase changes, indicating substitutional doping rather than new phase formation .

Q. Why is Nb₂O₅ thermodynamically favored in this compound systems, and how does this influence multifunctional applications?

Nb₂O₅ has the lowest Gibbs free energy among niobium oxides (ΔGf ≈ -1760 kJ/mol), making it stable under oxidative conditions. This stability enables applications in capacitors (high dielectric constant) and optical coatings (refractive index ~2.3 at 550 nm). Doping with Mg or Ta alters bandgap and capacitance, as shown by Mott-Schottky analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.